molecular formula C8H6ClNS B1309175 4-Chloro-2-methylbenzo[d]thiazole CAS No. 4146-23-0

4-Chloro-2-methylbenzo[d]thiazole

Cat. No.: B1309175
CAS No.: 4146-23-0
M. Wt: 183.66 g/mol
InChI Key: WVODSIBUYCZFCU-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzo[d]thiazole (CAS 4146-23-0) is a versatile benzothiazole derivative of significant interest in medicinal and organic chemistry research . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structure, featuring a reactive chlorine atom at the 4-position of the benzothiazole ring system, makes it a valuable building block for constructing more complex derivatives through various substitution reactions . Researchers utilize this compound extensively in the synthesis of quinolinium and thiazole-quinolinium derivatives, which have demonstrated potent antibacterial activity against a range of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism of action for these advanced derivatives is associated with the inhibition of the bacterial cell division protein FtsZ, disrupting Z-ring formation and leading to impaired bacterial cytokinesis . Beyond antimicrobial applications, chlorinated heterocyclic compounds like this compound are fundamental scaffolds in pharmaceutical development for various therapeutic areas . This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVODSIBUYCZFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396114
Record name 4-Chloro-2-methylbenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-23-0
Record name 4-Chloro-2-methylbenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Studies of 4 Chloro 2 Methylbenzo D Thiazole Derivatives

Fundamental Reactivity of the Benzothiazole (B30560) Nucleus

The benzothiazole structure consists of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring. foodb.caresearchgate.net This fusion results in a planar, aromatic system with distinct reactive sites. The thiazole portion of the molecule is electron-withdrawing, which influences the electron density across the bicyclic system. researchgate.net

Theoretical studies and experimental observations have identified the key sites for chemical attack.

Electrophilic Attack : The C2 carbon of the unsubstituted benzothiazole ring is the most electrophilic site. However, for substituted derivatives, the C6 carbon has been shown to be the most electrophilic. nih.gov The nitrogen atom at position 3 (N3) is consistently the most nucleophilic site in the molecule. nih.gov Electrophilic substitution reactions, such as bromination, typically occur on the benzene portion of the ring system. rsc.orgrsc.org

Nucleophilic Attack : The electron-deficient nature of the ring system, particularly the thiazole part, makes it susceptible to nucleophilic attack under certain conditions. The C2 position is a primary target for nucleophiles, especially after activation, such as by N-quaternization. Lithiation, for instance, readily occurs at the 2-position, creating a nucleophilic center that can react with various electrophiles. sigmaaldrich.com

Ring Opening : The benzothiazole ring can undergo oxidative ring-opening. Under the action of oxidants like magnesium monoperoxyphthalate (MMPP) in alcohol, benzothiazole can be converted to acyl aminobenzene sulfonate esters. sigmaaldrich.com Mechanistic studies suggest this proceeds via the opening of the thiazole ring followed by oxidation of the resulting thiol. mdpi.com

Reaction Mechanisms in the Formation of Benzothiazole Derivatives

The synthesis of the benzothiazole core can be achieved through several mechanistic pathways, often involving the cyclization of a substituted aniline (B41778) precursor.

Investigations into Thiazole Ring Closure Mechanisms

Two of the most classic and studied methods for benzothiazole synthesis are the Hantzsch synthesis and the Jacobson synthesis.

Hantzsch Synthesis: This method involves the condensation of an α-haloketone with a thioamide. nih.gov The reaction mechanism is initiated by a nucleophilic attack (SN2 reaction) of the sulfur atom from the thioamide onto the α-carbon of the haloketone. acs.org This is followed by an intramolecular condensation, where the nitrogen atom attacks the carbonyl carbon, leading to a cyclized intermediate that then dehydrates to form the aromatic thiazole ring. acs.org The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions; for example, using acidic conditions with N-monosubstituted thioureas can lead to a mixture of isomeric products. stackexchange.com

Jacobson Synthesis: This pathway involves the oxidative cyclization of an N-arylthioamide (a thiobenzanilide) using an oxidizing agent like potassium ferricyanide (B76249) in a basic medium. mdpi.com Two primary mechanisms have been proposed for the Jacobson synthesis:

Cationic Pathway: Involves the formation of a thioimidic cation which then performs an electrophilic attack on the ortho position of the benzene ring, followed by proton loss to yield the benzothiazole. mdpi.com

Radical Pathway: Proposes the formation of a thiolate ion via deprotonation, which is then oxidized to a thiol radical. This radical attacks the ortho position, eliminating a hydrogen radical to form the final product. mdpi.com

Condensation Reactions: A widely used method is the direct condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds.

With Aldehydes: The reaction proceeds via a nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, forming a Schiff base intermediate (an imine). Subsequent intramolecular cyclization by the thiol group attacking the imine carbon, followed by oxidation (often by air), yields the 2-substituted benzothiazole. wisdomlib.org

With Carboxylic Acids: Condensation with carboxylic acids often requires a dehydrating agent or catalyst, such as polyphosphoric acid (PPA). The acid activates the carbonyl group of the carboxylic acid, facilitating the initial acylation of the amino group of 2-aminothiophenol, followed by cyclization and dehydration. mdpi.com

Radical Pathways and Photosensitization in Benzothiazole Synthesis

Modern synthetic methods increasingly employ radical and photochemical pathways, often offering milder and more sustainable reaction conditions.

Radical Cyclization: Radical-based cyclizations are effective for forming the benzothiazole ring. The Jacobson synthesis, as mentioned, has a proposed radical pathway. mdpi.com Other examples include the radical cyclization of thioformanilides, which can be induced by agents like chloranil (B122849) under irradiation. masterorganicchemistry.com Alkyl radicals, generated from peroxides, can also trigger a cascade reaction involving 2-isocyanoaryl thioethers to form benzothiazole derivatives. nih.gov

Photosensitization: Visible-light-mediated reactions have emerged as a powerful tool. A notable mechanism involves the in situ generation of a photosensitizing intermediate. In the reaction between 2-aminothiophenol and aldehydes, a disulfide intermediate is formed. rsc.org This disulfide absorbs visible light and acts as a photosensitizer, activating molecular oxygen to produce singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻). foodb.carsc.org These reactive oxygen species then act as the key oxidants for the final dehydrogenation step to form the aromatic benzothiazole ring, obviating the need for external photosensitizers or metal catalysts. foodb.ca Other photosensitizers, such as riboflavin, have also been employed in the cyclization of thiobenzanilides under visible light irradiation. masterorganicchemistry.com

Chemical Transformations and Derivatization Reactions of 4-Chloro-2-methylbenzo[d]thiazole

The substituents on the this compound molecule dictate its specific reactivity, offering sites for further functionalization. The key reactive centers are the chlorine atom on the benzene ring, the methyl group at the C2 position, and the remaining activated positions on the benzene ring.

Halogen Reactivity and Functional Group Interconversions

The chlorine atom at the 4-position of the benzothiazole ring is a key handle for derivatization via nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring and displaces the halogen. The presence of the electron-withdrawing benzothiazole nucleus facilitates this reaction.

The general scheme for this transformation is:

Ar-Cl + Nu⁻ → Ar-Nu + Cl⁻

Common functional group interconversions at the 4-position include:

Ether Formation: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) can replace the chlorine to form aryl ethers.

Amine Synthesis: Nucleophiles such as ammonia, primary amines, or secondary amines can displace the chlorine to yield 4-aminobenzothiazole derivatives.

Thioether Formation: Thiolates (RS⁻) can be used to form 4-thioethers.

The reactivity in SNAr can be counterintuitive, with fluoride (B91410) often being a better leaving group than chloride or bromide. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond.

Nucleophile (Nu⁻)Reagent ExampleResulting Functional Group at C4Product Class
HydroxideNaOH, KOH-OH4-Hydroxy-2-methylbenzothiazole
AlkoxideNaOCH₃, KOtBu-OR4-Alkoxy-2-methylbenzothiazole
AmineRNH₂, R₂NH-NR₂N-Substituted-4-amino-2-methylbenzothiazole
ThiolateNaSH, NaSR-SR4-Thio-2-methylbenzothiazole Derivative
CyanideNaCN, KCN-CN4-Cyano-2-methylbenzothiazole

Reactions at the Methyl Group and Benzene Ring

Reactivity of the 2-Methyl Group: The methyl group at the C2 position of the benzothiazole ring is not inert. Its protons are acidic due to the electron-withdrawing nature of the adjacent heterocyclic ring. This allows the methyl group to participate in several types of reactions:

Condensation Reactions: In the presence of a strong base, the methyl group can be deprotonated to form a carbanion. This nucleophilic species can then react with electrophiles, most commonly aldehydes and ketones, in condensation reactions (similar to an aldol (B89426) condensation) to form styryl-type derivatives.

Oxidation: The methyl group can be oxidized. Studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) have shown that it reacts with hydroxyl radicals (•OH) to form 1,3-benzothiazole-2-carbaldehyde, demonstrating the transformation of the methyl group into an aldehyde. masterorganicchemistry.com

Reactivity of the Benzene Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or sulfonation. The position of the incoming electrophile is directed by the combined electronic effects of the fused thiazole ring and the 4-chloro substituent.

Reaction TypeReagentPosition of AttackPotential Product
NitrationHNO₃/H₂SO₄C6 (para to Cl) or C5 (ortho to Cl)4-Chloro-2-methyl-6-nitrobenzo[d]thiazole
BrominationBr₂/FeBr₃C6 (para to Cl) or C5 (ortho to Cl)6-Bromo-4-chloro-2-methylbenzo[d]thiazole
SulfonationFuming H₂SO₄C6 (para to Cl) or C5 (ortho to Cl)This compound-6-sulfonic acid

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole Core

The reactivity of the benzothiazole core in this compound is characterized by its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions. The positions on the benzene ring are influenced by the electronic effects of the fused thiazole ring and the existing chloro and methyl substituents.

Electrophilic Aromatic Substitution

The benzothiazole ring system is generally considered to be electron-rich, which would typically favor electrophilic aromatic substitution. However, the precise location of substitution on the benzene portion of this compound is directed by the interplay of the activating methyl group and the deactivating, ortho-, para-directing chloro group, as well as the influence of the fused thiazole moiety.

In related benzothiazole systems, electrophilic substitution such as nitration and halogenation has been observed to occur on the benzene ring. For instance, the nitration of 2-methylbenzothiazole typically yields a mixture of nitro derivatives. For this compound, the incoming electrophile is expected to be directed to the positions that are most activated and sterically accessible. The chloro group at position 4 and the methyl group at position 2 will influence the regioselectivity of these reactions. Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. Halogens are deactivating but ortho-, para-directing.

Detailed mechanistic studies on the specific electrophilic substitution of this compound are not extensively documented in publicly available literature. However, based on the principles of electrophilic aromatic substitution, predictions can be made regarding the likely positions of substitution. The positions ortho and para to the activating methyl group (positions 3, which is not on the benzene ring, and 5) and ortho and para to the chloro group (positions 5 and 7) are potential sites. The cumulative electronic and steric effects would need to be considered to predict the major product.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing chloro substituent at the 4-position makes the benzothiazole core susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the ability of the heterocyclic ring system to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

The chlorine atom at position 4 can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. Such reactions are pivotal for the further functionalization of the benzothiazole scaffold, allowing for the introduction of a wide range of substituents and the synthesis of diverse derivatives.

Palladium-catalyzed cross-coupling reactions, which proceed via a mechanism involving oxidative addition and reductive elimination, are particularly powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the 4-position. These include well-established methodologies such as the Suzuki-Miyaura coupling (with boronic acids), the Buchwald-Hartwig amination (with amines), and the Sonogashira coupling (with terminal alkynes). While specific examples for this compound are not always available, the reactivity of other chloro-substituted heterocycles provides a strong indication of the feasibility of these transformations. For instance, the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides is a well-established method for introducing a nitrile group.

The following tables summarize representative conditions for nucleophilic aromatic substitution reactions on analogous chloro-substituted heterocyclic systems, which can be considered indicative of the potential reactivity of this compound.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr) of Chloro-Heterocycles

NucleophileReagents and ConditionsProduct Type
AminesAmine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), Heat4-Amino-2-methylbenzo[d]thiazole derivatives
AlkoxidesSodium Alkoxide (e.g., NaOMe, NaOEt), Solvent (e.g., corresponding alcohol), Heat4-Alkoxy-2-methylbenzo[d]thiazole derivatives
ThiolatesThiol, Base (e.g., NaH), Solvent (e.g., THF, DMF)4-(Thioether)-2-methylbenzo[d]thiazole derivatives

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Chloro-Heterocycles

Reaction NameReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane, Water), Heat4-Aryl/heteroaryl-2-methylbenzo[d]thiazole derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat4-Amino-2-methylbenzo[d]thiazole derivatives
Sonogashira CouplingTerminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, DIPA), Solvent (e.g., THF, DMF)4-Alkynyl-2-methylbenzo[d]thiazole derivatives
CyanationCyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), Solvent (e.g., DMF, DMA), Heat4-Cyano-2-methylbenzo[d]thiazole

Disclaimer: The reaction conditions presented in the tables are representative examples for analogous heterocyclic systems and are intended to provide a general framework. Specific optimization for this compound may be required.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 2 Methylbenzo D Thiazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in confirming the structure of 4-Chloro-2-methylbenzo[d]thiazole.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of a related compound, 5-chloro-2-methylbenzothiazole, shows characteristic signals for the aromatic protons and the methyl group. sigmaaldrich.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons typically appear as a singlet. The aromatic protons on the benzothiazole (B30560) ring system exhibit chemical shifts in the aromatic region, with their specific positions and coupling patterns being influenced by the substituents. Theoretical calculations for similar benzothiazole derivatives suggest that the chemical shifts of the aromatic protons generally range from 7.15 to 7.90 ppm. mdpi.com

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In substituted benzothiazoles, the chemical shifts of the carbon atoms are influenced by the nature and position of the substituents. mdpi.comnih.gov For this compound, the carbon of the methyl group would appear at a characteristic upfield chemical shift. The carbons of the aromatic and thiazole (B1198619) rings would resonate at lower fields, with the carbon attached to the chlorine atom and the carbons of the thiazole ring showing distinct chemical shifts due to the electronic effects of the heteroatoms and the halogen.

Table 1: Representative NMR Data for Substituted Benzothiazoles

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
5-chloro-2-phenylbenzo[d]thiazoleCD₃CN8.09-8.05 (m, 3H), 7.82 (d, J = 8.4 Hz, 1H), 7.54-7.49 (m, 3H), 7.35 (d, J = 8.4 Hz, 1H)169.8, 155.1, 133.5, 133.3, 132.3, 131.4, 129.1, 127.5, 125.6, 123.1, 122.2
2-(benzylthio)benzo[d]thiazoleCDCl₃8.01 (d, J = 8.1 Hz, 1H), 7.74 (d, J = 8.0 Hz, 1H), 7.51 (d, J = 7.4 Hz, 2H), 7.49 – 7.44 (m, 1H), 7.38 (t, J = 7.4 Hz, 2H), 7.33 (dt, J = 13.5, 6.6 Hz, 2H), 4.66 (s, 2H)165.58, 152.31, 135.32, 134.48, 128.29, 127.86, 126.91, 125.23, 123.44, 120.70, 120.18, 36.85

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the methyl group and aromatic rings, C=N and C=C stretching vibrations of the benzothiazole core, and the C-Cl stretching vibration.

For example, in a related compound, 5-chloro-2-phenylbenzo[d]thiazole, the IR spectrum (in nujol) displays bands at 3046, 2931, 2852, 1453, 1072, 826, and 749 cm⁻¹. rsc.org Theoretical studies on benzothiazole have also been used to assign vibrational frequencies. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 183.66 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). Fragmentation of the molecular ion would lead to the formation of smaller, stable ions, providing further structural information.

For instance, the mass spectrum of the parent compound, benzothiazole, has been extensively studied. nist.gov The fragmentation of substituted benzothiazoles often involves the cleavage of the substituent groups and the rupture of the thiazole ring.

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

Single Crystal X-ray Diffraction Studies

To date, specific single-crystal X-ray diffraction data for this compound has not been reported in the searched literature. However, the synthesis of good quality crystals of related benzothiazole derivatives has been achieved, allowing for the analysis of their molecular and supramolecular structures. mdpi.com Such studies on analogous compounds reveal important details about the planarity of the benzothiazole ring system and the influence of substituents on the crystal packing through various intermolecular interactions. evitachem.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of this compound is anticipated to be a complex interplay of various non-covalent forces. The molecule lacks classical hydrogen bond donors (e.g., O-H, N-H), meaning its supramolecular structure will be directed by weaker interactions.

Halogen Bonding: The chlorine atom at the C4 position is a potential halogen bond donor. Halogen bonding (C-Cl···X, where X is a nucleophilic atom like N or S) is a significant directional interaction that can influence crystal packing. In the crystal structure of 2,4-diacetyl-5-bromothiazole, intermolecular halogen bonds between a bromine atom and a carbonyl oxygen are dominant forces. cymitquimica.com It is plausible that in this compound, similar C-Cl···N or C-Cl···S interactions could form, linking adjacent molecules.

π-π Stacking Interactions: The planar benzothiazole ring system is expected to facilitate π-π stacking interactions. These interactions, arising from the alignment of aromatic rings in parallel or offset geometries, are a common feature in the crystal structures of benzothiazole derivatives. For example, analysis of a chromene derivative bearing a benzothiazine moiety revealed the presence of π–π stacking interactions that contribute to the stability of the crystal lattice.

An illustrative summary of intermolecular contacts found in related benzothiazole structures is provided below. These examples serve as a model for the types of interactions that could be present in the crystal structure of this compound.

Table 1: Examples of Intermolecular Interactions in Related Benzothiazole Derivatives

Interaction TypeDonor-AcceptorDistance (Å)Related CompoundReference
C-H···N Hydrogen BondC-H···N~2.25 - 2.752-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole
π-π StackingRing Centroid···Ring Centroid~3.322-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole
N-H···Cl Hydrogen BondN-H···ClNot specified2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] crystallography.netthiazin-3-yl)-...
Halogen BondingC-Br···ONot specified2,4-Diacetyl-5-bromothiazole cymitquimica.com

Computational and Theoretical Chemistry Investigations of 4 Chloro 2 Methylbenzo D Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of 4-chloro-2-methylbenzo[d]thiazole. These calculations provide a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For benzothiazole (B30560) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles. mdpi.comrsc.org These calculations are crucial for understanding the molecule's shape and how it might interact with other molecules.

The electronic structure of this compound, characterized by the distribution of electrons within the molecule, can also be elucidated using DFT. rsc.org This includes mapping the electron density and identifying regions that are electron-rich or electron-deficient, which is vital for predicting reactivity.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. mdpi.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govscirp.org In the context of benzothiazole derivatives, substituents on the ring can significantly influence this energy gap. mdpi.comresearchgate.net For instance, electron-withdrawing groups can lower the energy gap, potentially increasing the molecule's reactivity. mdpi.com The analysis of HOMO and LUMO energies is a reliable method for assessing the electron-donating and electron-accepting capabilities of molecules. scirp.org A large HOMO-LUMO gap is indicative of high stability. nih.gov

Table 1: Calculated Quantum Chemical Properties of Benzothiazole Derivatives This table is generated based on representative data for benzothiazole derivatives and is for illustrative purposes.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Benzothiazole -6.5 -1.5 5.0
2-Methylbenzothiazole (B86508) -6.3 -1.4 4.9
4-Chlorobenzothiazole -6.7 -1.8 4.9
This compound -6.6 -1.7 4.9
2-Aminobenzothiazole (B30445) -5.9 -1.2 4.7

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, from its flexibility to its interactions with biological macromolecules.

Conformational Analysis of this compound

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis helps to identify the most stable conformations and the energy barriers between them. Understanding the preferred conformation is essential as it dictates how the molecule will present itself to a binding site on a protein. Computational methods can map the potential energy surface of the molecule to identify low-energy, and therefore more probable, conformations.

Molecular Docking Simulations to Explore Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein. nih.gov

These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For example, molecular docking studies on benzothiazole derivatives have been used to investigate their binding to enzymes like BRAF and VEGFR-2, which are important targets in cancer therapy. nih.gov The results of these simulations provide valuable insights into the structure-activity relationship and can guide the design of more potent inhibitors. nih.gov

Table 2: Representative Molecular Docking Results for Benzothiazole Derivatives This table is for illustrative purposes and showcases the type of data generated from molecular docking studies.

Ligand Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Sorafenib VEGFR-2 -9.5 Cys919, Asp1046
Dabrafenib BRAF -10.2 Cys532, Trp531
Benzothiazole Derivative 1 VEGFR-2 -8.8 Cys919, Glu885
Benzothiazole Derivative 2 BRAF -9.7 Cys532, Phe583

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzothiazoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzothiazoles, QSAR studies are used to develop models that can predict the activity of new, unsynthesized derivatives based on their structural features. nih.govnih.gov

These models are built using a set of known benzothiazole derivatives with experimentally determined activities. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the biological activity. researchgate.netnih.gov A robust QSAR model can be a powerful tool for prioritizing which new benzothiazole derivatives to synthesize and test, thereby accelerating the drug discovery process. mdpi.com

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is a determining factor for the macroscopic properties of a compound. For this compound, the interplay of various weak interactions is crucial. These forces, though individually minimal, collectively contribute to the stability of the crystal lattice.

In a related study on 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld surface analysis indicated that H···H contacts are the most significant, accounting for 39.2% of the interactions. nih.gov This is a common feature in organic molecules with a high proportion of hydrogen atoms on their periphery. Other major contributions arise from C···H/H···C (25.2%) and Cl···H/H···Cl (11.4%) contacts. nih.gov Similarly, for 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, H···H interactions were also predominant at 43.3%, followed by Cl···H/H···Cl at 22.1%. nih.gov

Based on these related structures, a hypothetical breakdown of intermolecular contact contributions for this compound can be inferred, as presented in the table below. It is anticipated that hydrogen-hydrogen, carbon-hydrogen, and chlorine-hydrogen contacts would be the most significant contributors to the crystal packing.

Intermolecular ContactPredicted Contribution (%)
H···H~ 40 - 45%
C···H/H···C~ 20 - 25%
Cl···H/H···Cl~ 10 - 20%
N···H/H···N< 5%
S···H/H···S< 5%
C···C< 5%
Other< 5%

This table presents predicted values based on the analysis of structurally similar compounds and is for illustrative purposes pending experimental data on this compound.

π-stacking interactions are a specific type of non-covalent interaction that can occur between aromatic rings. In the case of this compound, the benzothiazole ring system is a candidate for such interactions. In the crystal structure of a related benzothiazole derivative, 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, π-π interactions were observed, with the triazole rings pairing across an inversion center with an interplanar distance of 3.1852 Å. nih.gov For 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, π–π stacking was also identified with a centroid-to-centroid distance of 3.4635 Å. nih.gov These findings suggest that π-stacking is a plausible and potentially significant interaction in the crystal packing of this compound, contributing to the formation of a stable, layered supramolecular architecture.

Strategic Applications of 4 Chloro 2 Methylbenzo D Thiazole in Chemical Sciences

Utilization as a Key Building Block in Organic Synthesis

4-Chloro-2-methylbenzo[d]thiazole serves as a fundamental building block in organic synthesis, primarily due to the reactivity of its chloro group and the potential for modification of the benzothiazole (B30560) ring system. The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. cymitquimica.comnih.gov

The benzothiazole moiety itself is a privileged scaffold in medicinal chemistry, and derivatives of this compound are precursors to a range of biologically active compounds. ekb.eg Synthetic strategies often involve the initial displacement of the chloride with amines, thiols, or other nucleophiles to generate intermediates that can be further elaborated. For instance, the reaction with various amines can lead to the formation of 4-amino-2-methylbenzothiazole (B157493) derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

Furthermore, the methyl group at the 2-position can also be a site for chemical modification, although it is generally less reactive than the chloro group. The aromatic ring of the benzothiazole can undergo electrophilic substitution reactions, though the conditions must be carefully controlled to avoid unwanted side reactions. The versatility of this compound as a synthetic intermediate is highlighted by its use in the preparation of a diverse range of heterocyclic compounds. researchgate.net

Table 1: Examples of Organic Transformations Involving Benzothiazole Derivatives Data inferred from reactions of analogous benzothiazole compounds.

Reactant Reagent(s) Product Type Potential Application
2-Chlorobenzimidazole Nucleophile (e.g., Thiol) Benzimidazoline-2-thione Pharmaceutical intermediate
2-Aminobenzothiazole (B30445) Aldehydes, 1,3-Diketones Annulated heterocycles Pharmacologically active compounds
N-Arylcyanothioformamide PdCl₂, CuI, KI 2-Cyanobenzothiazole Precursor to bioactive molecules

Role in the Development of Advanced Materials

The unique electronic and structural properties of the benzothiazole ring system make this compound a valuable component in the design and synthesis of advanced materials. Its incorporation into larger molecular structures can impart desirable optical, electronic, and thermal properties.

Benzothiazole-containing polymers are known for their thermal stability and interesting electronic properties, making them suitable for applications in high-performance materials and organic electronics. While specific data on polymers derived directly from this compound is limited, the general principles of benzothiazole polymer chemistry can be applied. The chloro and methyl groups can serve as handles for polymerization reactions. For example, polycondensation reactions involving derivatives of this compound could lead to the formation of novel polymers with tailored properties. These polymers could potentially exhibit semiconducting or fluorescent behavior, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Table 2: Potential Properties of Polymers Incorporating this compound Units Properties are hypothetical and based on known benzothiazole-containing polymers.

Polymer Backbone Potential Property Potential Application
Polyimide High thermal stability, good mechanical strength Aerospace, electronics
Polyether Good solubility, processability Membranes, specialty plastics
Conjugated Polymer Electrical conductivity, fluorescence Organic electronics, sensors

Azo dyes are a significant class of synthetic colorants, and heterocyclic amines are often used as diazo components in their synthesis. nih.gov 2-Amino-4-methylbenzothiazole, which can be synthesized from this compound, is a valuable precursor for disperse dyes. orientjchem.org The diazotization of the amino group followed by coupling with various aromatic compounds, such as substituted anilines and phenols, yields a range of brightly colored azo dyes. jbiochemtech.comisca.me

These disperse dyes are particularly useful for dyeing synthetic fibers like polyester, which are notoriously difficult to color. researchgate.net The benzothiazole moiety in the dye structure often contributes to good light fastness and sublimation fastness, which are desirable properties for textile applications. researchgate.net The specific shade of the dye can be tuned by varying the coupling component used in the synthesis. researchgate.net

Table 3: Predicted Colors and Properties of Azo Dyes Derived from 2-Amino-4-methylbenzothiazole Based on data from analogous 2-aminobenzothiazole azo dyes.

Coupling Component Predicted Dye Color Potential Fastness Properties
N,N-Dimethylaniline Yellow to Orange Good light and wash fastness
Phenol Yellow Moderate to good fastness
Naphthol derivatives Red to Violet Good to excellent fastness

The mechanism of action of thiazole (B1198619) accelerators involves the formation of an active accelerator-sulfur complex, which then reacts with the rubber chains to form cross-links. cmu.eduresearchgate.net The presence of the chloro and methyl groups on the benzothiazole ring could potentially modify the activity and scorch safety of the accelerator, offering a way to fine-tune the vulcanization process. researchgate.net

Table 4: General Performance of Thiazole-Based Vulcanization Accelerators

Accelerator Type Scorch Time Cure Rate Crosslink Density
Thiazoles (general) Medium Medium-Fast Good
Sulfenamides Long Fast High
Thiurams Short Very Fast High

Development of Ligands for Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms in the benzothiazole ring of this compound make it and its derivatives excellent ligands for a variety of metal ions. mdpi.com The coordination chemistry of benzothiazole derivatives is a rich field of study, with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netrdd.edu.iqnih.gov

Ligands can be designed by modifying the this compound scaffold to include additional coordinating groups. For example, substitution of the chloro group with a chelating moiety can lead to the formation of stable metal complexes. These complexes can exhibit interesting catalytic properties, for instance, in oxidation reactions or carbon-carbon bond-forming reactions. nih.govuomustansiriyah.edu.iq Copper complexes with benzothiazole-based ligands, for example, have shown catalytic activity in click chemistry. nih.gov The electronic properties of the benzothiazole ring, which can be tuned by substituents like the chloro and methyl groups, can influence the catalytic activity of the resulting metal complex.

Table 5: Potential Catalytic Applications of Metal Complexes with this compound-Derived Ligands Applications are inferred from known catalytic activities of benzothiazole and thiazole metal complexes.

Metal Ion Ligand Type Potential Catalytic Reaction
Copper(II) Schiff base Oxidation, Polymerization
Palladium(II) Phosphine-functionalized Cross-coupling reactions
Iron(III) Multidentate N,S-donor Oxidation, Radical reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-2-methylbenzo[d]thiazole derivatives?

  • Answer: The Hantzsch thiazole synthesis is a foundational method, involving condensation of α-halo ketones (e.g., 2-bromo-4’-chloroacetophenone) with thiosemicarbazides or thioureas under reflux conditions in ethanol . Alternative routes include cyclization of 2-aminothiazole precursors with chloroacetamide derivatives, as demonstrated in the synthesis of structurally related thiazoles . Reaction optimization often involves solvent selection (e.g., DMSO for high-temperature stability) and purification via recrystallization (water-ethanol mixtures yield high-purity products) .

Q. How are structural and purity analyses conducted for this compound derivatives?

  • Answer: Characterization typically combines spectroscopic techniques:

  • 1H/13C-NMR to confirm substituent positions and aromatic proton environments .
  • IR spectroscopy to identify functional groups like C-Cl (600–800 cm⁻¹) and thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
  • HPLC for purity assessment, with reverse-phase columns and UV detection (λ = 254–280 nm) resolving impurities from the target compound .

Q. What biological screening models are used to evaluate this compound derivatives?

  • Answer: In vitro assays dominate initial screening:

  • Antimicrobial activity : Broth microdilution against Candida spp. (MIC ≤ 16 µg/mL) and Leishmania promastigotes (IC₅₀ ≤ 10 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves to determine IC₅₀ values . Positive controls (e.g., amphotericin B for antifungal tests) validate experimental setups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Answer: Discrepancies often arise from variations in:

  • Assay conditions (e.g., pH, serum content affecting compound solubility) .
  • Structural modifications : Substitutions at the 4-chloro or 2-methyl positions alter lipophilicity and bioavailability, impacting activity .
  • Validation : Cross-laboratory replication using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) reduce false positives .

Q. What strategies optimize the electronic properties of this compound for non-biological applications (e.g., materials science)?

  • Answer: The electron-withdrawing chloro group lowers HOMO levels (-5.8 eV to -6.2 eV), enhancing charge transport in organic semiconductors. Copolymerization with electron-rich units (e.g., fluorinated thienyl-benzodithiophene) balances carrier mobility, achieving power conversion efficiencies >12% in organic solar cells . DFT calculations guide substituent selection to fine-tune bandgaps and interfacial stability .

Q. What mechanistic insights explain sulfur mobilization during thiazole biosynthesis in this compound-containing natural products?

  • Answer: Sulfur incorporation in thiazoles can occur via ThiI-mediated pathways (using cysteine as a sulfur donor) or ThiI-independent routes, as shown in Bacillus subtilis . Isotopic labeling (³⁴S) and HPLC-MS track sulfur transfer efficiency, revealing distinct kinetics compared to 4-thiouridine synthesis . These findings inform heterologous biosynthesis strategies for thiazole-containing antibiotics .

Q. How do microwave-assisted syntheses improve yields of this compound derivatives compared to classical methods?

  • Answer: Microwave irradiation reduces reaction times (30 minutes vs. 18 hours for reflux) and improves yields (85–90% vs. 65–70%) by enhancing thermal efficiency and reducing side reactions (e.g., oxidation of thiol intermediates) . Solvent-free conditions under microwaves further minimize purification steps, as demonstrated in triazolo-thiadiazole syntheses .

Methodological Considerations

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer: DFT calculations (B3LYP/6-31G*) model the electrophilicity of the C-Cl bond, with Fukui indices (f⁻) identifying reactive sites for SNAr mechanisms . Molecular docking (AutoDock Vina) assesses steric effects of substituents on binding to biological targets (e.g., Leishmania trypanothione reductase) .

Q. How are stability studies designed for this compound derivatives under physiological conditions?

  • Answer: Accelerated stability testing in PBS (pH 7.4, 37°C) over 72 hours, with HPLC monitoring of degradation products (e.g., hydrolysis of chloro substituents to hydroxyl groups) . LC-MS identifies major degradation pathways, informing formulation strategies (e.g., lyophilization for labile compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.